

# Spectroscopic Analysis of *sec*-Butylamine: A Technical Guide

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## Compound of Interest

Compound Name: *Sec-butylamine*

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This technical guide provides an in-depth analysis of the spectroscopic data for ***sec*-butylamine** (butan-2-amine), a primary aliphatic amine with the chemical formula  $C_4H_{11}N$ . This document covers its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for the structural elucidation and characterization of this compound in research and development settings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

### $^1H$ NMR Spectroscopy of *sec*-Butylamine

Proton NMR ( $^1H$  NMR) spectroscopy of ***sec*-butylamine** reveals five distinct proton environments. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the alkyl chain structure.

Table 1:  $^1H$  NMR Spectroscopic Data for ***sec*-Butylamine**

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
a	~2.75	Sextet	1H	CH-NH <sub>2</sub>
b	~1.45	Multiplet	2H	CH <sub>2</sub>
c	~1.10	Doublet	3H	CH <sub>3</sub> (adjacent to CH)
d	~0.90	Triplet	3H	CH <sub>3</sub> (terminal)
e	~1.2 (broad)	Singlet	2H	NH <sub>2</sub>

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The NH<sub>2</sub> signal is often broad and may not show clear coupling.

## <sup>13</sup>C NMR Spectroscopy of *sec*-Butylamine

Carbon-13 NMR (<sup>13</sup>C NMR) spectroscopy identifies the different carbon environments in ***sec*-butylamine**. Due to the molecule's asymmetry, all four carbon atoms are chemically non-equivalent and thus produce four distinct signals.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for ***sec*-Butylamine**

Signal	Chemical Shift (ppm)	Assignment
1	~49-51	CH-NH <sub>2</sub>
2	~30-32	CH <sub>2</sub>
3	~22-24	CH <sub>3</sub> (adjacent to CH)
4	~10-12	CH <sub>3</sub> (terminal)

Note: Chemical shifts are approximate and referenced to a standard (e.g., TMS).

## Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of ***sec*-butylamine** is as follows:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **sec-butylamine** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. The addition of a small amount of an internal standard, such as tetramethylsilane (TMS), allows for accurate chemical shift referencing (0 ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal resolution.
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a  $90^\circ$  pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required to obtain a good quality spectrum.

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As a primary amine, **sec-butylamine** exhibits characteristic N-H stretching and bending vibrations.<sup>[1][2]</sup>

Table 3: Key IR Absorption Bands for **sec-Butylamine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
~3370 and ~3290	Medium	Asymmetric and Symmetric N-H Stretch	Primary Amine (R-NH <sub>2</sub> )
~2960-2850	Strong	C-H Stretch	Alkyl (C-H)
~1600	Medium	N-H Bend (Scissoring)	Primary Amine (R-NH <sub>2</sub> )
~1460	Medium	C-H Bend	Alkyl (CH <sub>2</sub> , CH <sub>3</sub> )
~1130	Medium	C-N Stretch	Aliphatic Amine

## Experimental Protocol for FT-IR Spectroscopy

The IR spectrum of liquid **sec-butylamine** can be obtained using the following methods:

- Neat Sample (Thin Film):
  - Place a small drop of **sec-butylamine** directly onto one face of a salt plate (e.g., NaCl or KBr).
  - Gently place a second salt plate on top to create a thin liquid film between the plates.
  - Mount the plates in the sample holder of the FT-IR spectrometer.
- Attenuated Total Reflectance (ATR):
  - Place a drop of **sec-butylamine** directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or clean ATR crystal).

- Place the prepared sample in the spectrometer and record the sample spectrum.
- The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. The typical spectral range is 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

### Electron Ionization Mass Spectrum of *sec*-Butylamine

The mass spectrum of ***sec*-butylamine** is characterized by a molecular ion peak and several fragment ions. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular weight of ***sec*-butylamine** is 73.14 g/mol, consistent with the presence of one nitrogen atom.[3]

The fragmentation of ***sec*-butylamine** is dominated by  $\alpha$ -cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation.

Table 4: Major Fragments in the Mass Spectrum of ***sec*-Butylamine**

m/z	Relative Intensity (%)	Proposed Fragment
73	~5	$[\text{C}_4\text{H}_{11}\text{N}]^+$ (Molecular Ion)
58	~12	$[\text{M} - \text{CH}_3]^+$
44	100	$[\text{CH}_3\text{CH}=\text{NH}_2]^+$ (Base Peak)
30	~5-10	$[\text{CH}_2=\text{NH}_2]^+$

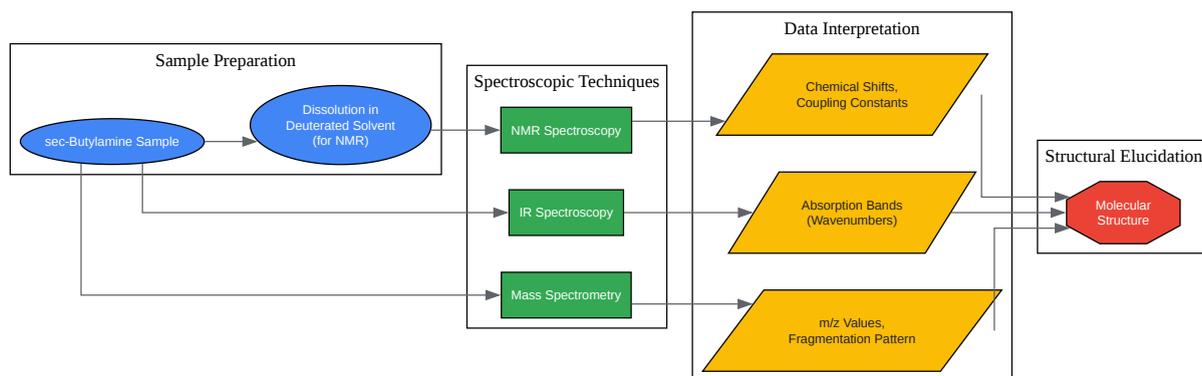
## Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an electron ionization (EI) mass spectrum of ***sec*-butylamine** is as follows:

- **Sample Introduction:** Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
- **Ionization:** In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ( $M^+$ ).
- **Fragmentation:** The molecular ions are high-energy species and often undergo fragmentation to produce smaller, more stable ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** A detector records the abundance of each ion, and the data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its  $m/z$  value.

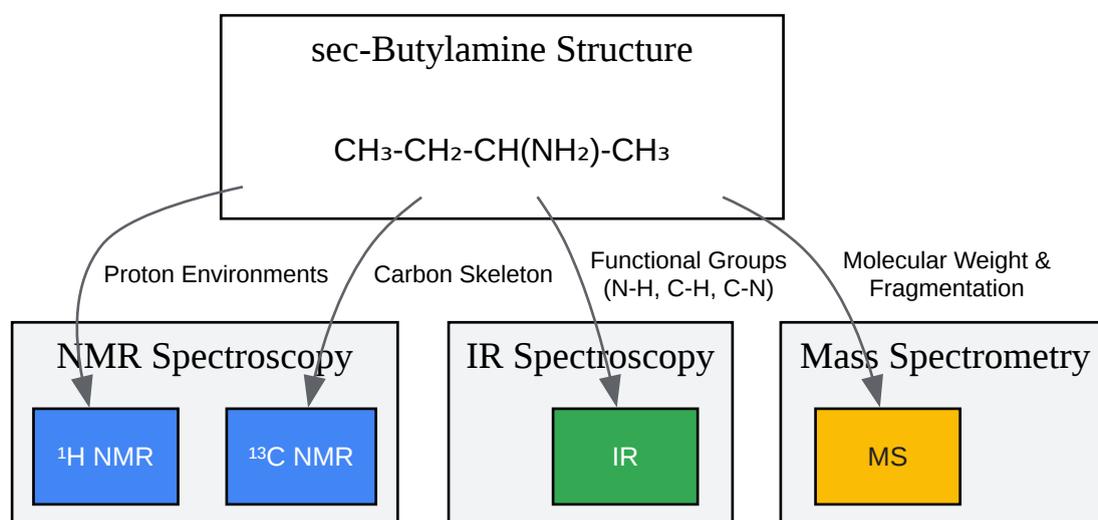
## Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for a compound like **sec-butylamine** and the relationship between the molecular structure and the resulting spectroscopic data.



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Caption: Workflow of Spectroscopic Analysis.



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Caption: Correlation of Structure and Spectra.

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